molecular formula C16H11ClN2O2 B11403274 4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B11403274
M. Wt: 298.72 g/mol
InChI Key: YBYDDVBZGHBTIV-UHFFFAOYSA-N
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Description

4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro-substituted benzamide group attached to a phenyl-substituted oxazole ring. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a nitrile with an α-haloketone in the presence of a base.

    Substitution Reactions: The phenyl group can be introduced through a substitution reaction using phenyl halides and appropriate catalysts.

    Formation of Benzamide: The benzamide group can be introduced by reacting the oxazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Unique due to its specific substitution pattern and biological activity.

    Other Oxazole Derivatives: Include compounds like 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide and 4-chloro-N-(3-ethyl-1,2-oxazol-5-yl)benzamide.

Uniqueness

This compound stands out due to its specific combination of a chloro-substituted benzamide group and a phenyl-substituted oxazole ring, which imparts unique biological activities and chemical properties .

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C16H11ClN2O2/c17-13-8-6-12(7-9-13)16(20)18-15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20)

InChI Key

YBYDDVBZGHBTIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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